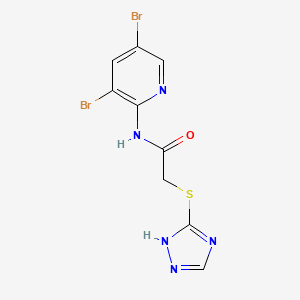![molecular formula C20H20F3N3O B15012876 2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B15012876.png)
2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry and material science. The presence of multiple fluorine atoms in its structure can significantly influence its chemical properties, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide typically involves the condensation of 2,4-difluorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(morpholin-4-yl)phenyl]ethylidene]benzohydrazide
- 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]ethylidene]benzohydrazide
Uniqueness
2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is unique due to its specific combination of fluorine atoms and the piperidine ring. This structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H20F3N3O |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2,4-difluoro-N-[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H20F3N3O/c1-13(24-25-20(27)16-7-6-15(21)12-17(16)22)14-5-8-19(18(23)11-14)26-9-3-2-4-10-26/h5-8,11-12H,2-4,9-10H2,1H3,(H,25,27)/b24-13+ |
InChIキー |
NZOSBTMUWWJMRQ-ZMOGYAJESA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)F)F)/C2=CC(=C(C=C2)N3CCCCC3)F |
正規SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)F)F)C2=CC(=C(C=C2)N3CCCCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B15012799.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012814.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)


![4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012851.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15012864.png)
![(3Z)-5-bromo-1-methyl-3-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15012872.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B15012883.png)
![5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B15012884.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B15012889.png)
![4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15012897.png)
